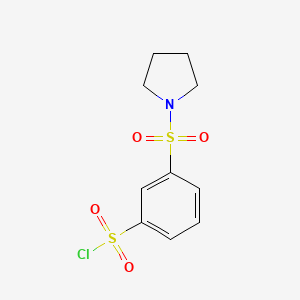

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 920449-65-6) is a sulfonyl chloride derivative with a pyrrolidine-sulfonyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₄S₂, and it has a molecular weight of 309.79 g/mol . This compound is classified as a corrosive substance (UN 3261, Class 8, Packing Group II) and carries hazard statements H314 (causes severe skin burns), H302 (harmful if swallowed), and H335 (may cause respiratory irritation). It is temporarily unavailable commercially but is shipped globally from locations including China, the U.S., and Germany .

Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The pyrrolidine moiety introduces a five-membered cyclic amine, which may influence steric and electronic properties during reactions .

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-4-3-5-10(8-9)18(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPUGDVCOVWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920449-65-6 | |

| Record name | 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key parameters of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride and analogous compounds:

Biological Activity

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 309.78 g/mol. Its structure includes both pyrrolidine and sulfonyl functional groups, which contribute to its reactivity and biological properties.

The biological activity of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may disrupt various biochemical pathways, leading to the observed biological effects such as:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a common mechanism among sulfonamide antibiotics.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. In vitro studies have shown selective cytotoxicity towards certain cancer cell lines .

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism involves inhibition of folic acid synthesis. |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HL-60); interacts with caspase-3 to promote cell death. |

| Enzyme Inhibition | Potential to inhibit specific enzymes due to the presence of sulfonyl groups. |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the compound's effectiveness against Gram-positive bacteria, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM.

- Caspase Activation in Cancer Cells : In vitro experiments revealed that 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride could activate caspase-3 in HL-60 cells, leading to apoptosis. Molecular docking studies indicated strong binding affinity to the active site of caspase-3, suggesting a mechanism for its anticancer effects .

- Structure-Activity Relationship (SAR) : Research into structurally diverse analogues of pyrrolidine-based compounds revealed that modifications to the sulfonamide group could enhance biological activity, emphasizing the importance of structural features in determining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sulfonation and subsequent chlorination. For analogous sulfonyl chlorides, benzene derivatives are reacted with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Pyrrolidine sulfonation may involve coupling via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) . Optimization includes inert atmosphere (N₂/Ar), solvent selection (e.g., DCM for stability), and slow reagent addition to minimize side reactions like hydrolysis. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What key chemical reactions does this compound undergo, and how are they monitored?

- Reactions :

- Nucleophilic substitution : Reacts with amines (e.g., primary/secondary amines) to form sulfonamides, monitored by TLC or HPLC for conversion .

- Hydrolysis : Forms sulfonic acids in aqueous conditions; controlled via pH (neutral buffers suppress hydrolysis) .

- Reduction : LiAlH₄ reduces sulfonyl chloride to thiols, but this is rare due to competing decomposition .

- Analytical Tools : IR spectroscopy tracks SO₂Cl (1199–1200 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. How is this compound utilized in protein modification studies?

- Mechanism : The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine ε-amino, cysteine thiols) to form stable covalent bonds, enabling protein labeling or activity inhibition . For example, it modifies active-site residues in enzymes to study catalytic mechanisms. Reaction efficiency depends on pH (optimal ~7–8) and molar excess (5–10x reagent) .

Advanced Research Questions

Q. How can conflicting spectral data for structural confirmation be resolved?

- Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting) may arise from rotamers due to restricted rotation around the sulfonyl-pyrrolidine bond. Variable-temperature NMR (e.g., 25°C to 60°C) or 2D experiments (COSY, HSQC) clarify connectivity and confirm regiochemistry . Mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .

Q. What strategies mitigate sulfonyl chloride degradation during storage?

- Stability : The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (Ar) in airtight, desiccated containers at –20°C extends shelf life. Solubility in anhydrous DCM or THF avoids water contact. Periodic FT-IR checks for SO₂Cl peak integrity (loss indicates degradation) .

Q. How do solvent polarity and temperature influence reaction kinetics in sulfonamide synthesis?

- Experimental Design :

- Solvent Screening : Compare reaction rates in polar aprotic (DMSO, DMF) vs. nonpolar (DCM, toluene) solvents. Polar solvents enhance nucleophilicity but may accelerate hydrolysis.

- Kinetic Profiling : Use in situ IR or HPLC to measure rate constants (k) at varying temperatures (Arrhenius analysis). For example, DCM at 25°C yields 85% conversion in 2 hours vs. 60% in THF .

Q. What computational methods predict reactivity trends for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.